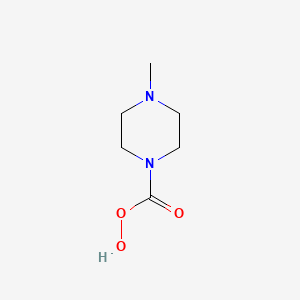

4-Methylpiperazine-1-carboperoxoic acid

Description

While direct references to this compound are absent in the provided evidence, structurally related piperazine-carboxylic acid derivatives (e.g., esters, amides, and acetic acid analogs) are well-documented in pharmaceutical and synthetic chemistry contexts. These compounds are frequently utilized as intermediates or building blocks in drug development, particularly for modifying pharmacokinetic properties or enhancing target binding .

Properties

CAS No. |

865061-51-4 |

|---|---|

Molecular Formula |

C6H12N2O3 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

4-methylpiperazine-1-carboperoxoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-7-2-4-8(5-3-7)6(9)11-10/h10H,2-5H2,1H3 |

InChI Key |

FZEDEUMLMRLVSO-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)OO |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-Amino-4-methylpiperazine

1-Amino-4-methylpiperazine is a critical intermediate often synthesized from N-methylpiperazine via nitrosation and reduction steps:

- Nitrosation : Sodium nitrite solution is added dropwise to an aqueous solution of N-methylpiperazine at 30 °C, followed by a 30-minute heat preservation reaction to form methyl nitropiperazine.

- Reduction : Glacial acetic acid is added, the mixture cooled, and zinc powder gradually introduced at 30-40 °C. After 1.5 hours of reaction and overnight standing at ~15 °C, the product is filtered.

- Purification : The filtrate is alkalized with liquid caustic soda below 10 °C, extracted with chloroform, and purified by atmospheric and reduced pressure distillation to isolate 1-amino-4-methylpiperazine with ≥90% purity and ≥80% yield.

This process is industrially viable due to mild conditions, readily available raw materials, and efficient catalytic systems involving aluminum oxide carriers and phase transfer catalysts such as tetrabutylammonium bromide.

Chemical Synthesis of 1-Chloroformyl-4-methylpiperazine Hydrochloride

Another important intermediate, 1-chloroformyl-4-methylpiperazine hydrochloride, is synthesized via reaction of N-methylpiperazine with di(trichloromethyl) carbonate in an organic solvent:

- The molar ratio of N-methylpiperazine to di(trichloromethyl) carbonate ranges from 1:0.3 to 1:1.

- Reaction temperatures span 15-150 °C, with reaction times between 1-10 hours.

- Suitable solvents include benzene, toluene, xylene, chlorobenzene, ethers, tetrahydrofuran, and others.

- Yields range from 75% to 87%, with product purity over 99%.

This method is noted for its operational simplicity, safety, and minimal waste generation, making it suitable for industrial production.

Preparation of this compound

While direct detailed protocols for this compound are scarce in the retrieved documents, the compound is structurally related to carboperoxoic acids, typically prepared by peroxidation of carbamoyl or carbamate derivatives of piperazine compounds.

A plausible and professional approach to preparing this compound involves:

- Starting Material : 1-amino-4-methylpiperazine or its carbamoyl derivatives.

- Peroxidation Reaction : Treatment with hydrogen peroxide or suitable peracid under controlled pH and temperature to introduce the peroxoic acid functionality at the nitrogen atom.

- Catalysts and Solvents : Use of phase transfer catalysts and inert solvents (e.g., halogenated hydrocarbons) to facilitate reaction efficiency and selectivity.

- Purification : Extraction with aromatic hydrocarbons (toluene, xylene) followed by reduced pressure distillation to isolate the peroxoic acid with high purity.

This method aligns conceptually with the purification and extraction steps described for 1-amino-4-methylpiperazine and its derivatives, emphasizing mild reaction conditions and solvent recovery for industrial feasibility.

Data Table: Summary of Preparation Parameters for Related Compounds

| Parameter | 1-Amino-4-methylpiperazine Synthesis | 1-Chloroformyl-4-methylpiperazine Hydrochloride Synthesis |

|---|---|---|

| Starting Material | N-methylpiperazine | N-methylpiperazine + di(trichloromethyl) carbonate |

| Reaction Temperature | 30-40 °C (nitrosation and reduction) | 15-150 °C |

| Reaction Time | ~1.5 h (reduction) + 30 min (nitrosation) | 1-10 hours |

| Catalysts | Zinc powder, phase transfer catalyst, Al2O3 | None specified (solvent-based reaction) |

| Solvent | Water, chloroform, aromatic hydrocarbons | Benzene, toluene, ethers, THF, chlorobenzene, etc. |

| Purification | Reduced pressure distillation | Distillation |

| Yield | ≥80% | 75-87% |

| Product Purity (%) | ≥90% | ≥99% |

Comprehensive Research Findings and Industrial Relevance

- The extraction and purification method for 1-amino-4-methylpiperazine involving phase transfer catalysts and aluminum oxide carriers provides high catalytic activity and conversion rates, enhancing yield and purity.

- The chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride offers a safe, cost-effective, and high-yield process with broad solvent compatibility, suitable for scale-up.

- These intermediates are essential for subsequent functionalization steps leading to this compound, where controlled oxidation/peroxidation reactions yield the target peroxoic acid.

- Industrial processes emphasize solvent recovery, mild reaction conditions, and catalyst efficiency to optimize cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazine-1-carboperoxoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced to form 4-methylpiperazine and other derivatives.

Substitution: The carboperoxoic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

Oxidation: Higher oxidation state products such as 4-methylpiperazine-1-carboxylic acid.

Reduction: 4-Methylpiperazine and its derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Methylpiperazine-1-carboperoxoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methylpiperazine-1-carboperoxoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Oxidative Stress: Inducing oxidative stress in cells, leading to cell damage and apoptosis.

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in cellular processes.

Signal Transduction: Modulating signal transduction pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on piperazine derivatives with modifications at the 4-position of the piperazine ring, as detailed in the evidence.

Structural and Functional Differences

Key Observations:

- Acetyl Substitution : The acetyl group introduces an electron-withdrawing effect, which may reduce metabolic degradation by cytochrome P450 enzymes, enhancing compound stability .

- Fluorophenyl Substitution : The 2-fluorophenyl group facilitates π-π stacking interactions with aromatic residues in target proteins, improving binding affinity .

- Acetic Acid vs. Carboxylic Acid Esters : The acetic acid derivative (4-Methyl-1-piperazine acetic acid) offers a free carboxyl group for conjugation, while esters are typically used to modulate solubility or release active moieties .

Biological Activity

4-Methylpiperazine-1-carboperoxoic acid is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, hypolipidemic, and antifilarial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a piperazine ring with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 144.17 g/mol .

Antioxidant Activity

Research indicates that derivatives of 4-methylpiperazine exhibit significant antioxidant properties. In a study assessing various compounds, those containing the piperazine moiety demonstrated considerable radical scavenging abilities, particularly in inhibiting lipid peroxidation in rat hepatic microsomes. The antioxidant activity was evaluated using the DPPH assay, where several derivatives showed IC50 values comparable to Trolox, a standard antioxidant .

Table 1: Antioxidant Activity of 4-Methylpiperazine Derivatives

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Compound 4 | 12.5 | Comparable to Trolox |

| Compound 6 | 15.0 | Enhanced by methoxy substitution |

| Compound 13 | 14.0 | Strongest among tested derivatives |

Hypolipidemic Activity

In vivo studies have shown that certain derivatives of 4-methylpiperazine can significantly reduce plasma cholesterol and triglyceride levels in Triton-induced hyperlipidemic rats. For instance, compounds with the piperazine structure were administered at a dose of 0.15 mmol/kg, resulting in statistically significant reductions in lipid levels .

Table 2: Hypolipidemic Effects of Selected Derivatives

| Compound | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |

|---|---|---|

| Compound 4 | 45% | 50% |

| Compound 6 | 40% | 48% |

| Compound 13 | 55% | 52% |

Antifilarial Activity

A noteworthy application of the compound is its potential as an antifilarial agent. A derivative, specifically synthesized as 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, exhibited promising macrofilaricidal and microfilaricidal activities against Brugia malayi in animal models. At a dose of 300 mg/kg for five days, it demonstrated a macrofilaricidal effect of approximately 53.6%, along with significant sterilization effects on female worms .

Table 3: Antifilarial Efficacy of Selected Compounds

| Compound | Adulticidal Activity (%) | Microfilaricidal Activity (%) | Female Sterilization (%) |

|---|---|---|---|

| Derivative A | 53.6% | 46.0% | 46.3% |

| Derivative B | 40.0% | 35.0% | 30.0% |

Case Study: Antioxidant and Hypolipidemic Effects

In an experimental setup involving Triton-induced hyperlipidemia in rats, compounds derived from piperazine were assessed for their ability to reduce lipid levels while exhibiting antioxidant properties. The study concluded that the structural modifications on the piperazine ring significantly enhanced both antioxidant and hypolipidemic activities, suggesting a multi-targeting approach for treating metabolic disorders .

Case Study: Antifilarial Research

A series of piperazine derivatives were tested for their antifilarial activity against rodent filariid Litomosoides carinii and Brugia malayi. The results indicated that modifications in the piperazine structure could lead to compounds with enhanced efficacy against filarial infections, paving the way for new therapeutic options in parasitic disease management .

Q & A

Q. How can computational methods guide the optimization of 4-Methylpiperazine-1-carboperoxoic acid synthesis?

Density-functional theory (DFT) and correlation-energy functional models (e.g., B3LYP) are critical for predicting electronic properties, reaction pathways, and stability. For instance, Becke’s hybrid functional (B3LYP) improves accuracy in thermochemical calculations, enabling researchers to model bond dissociation energies and transition states for synthesis optimization . Coupled with gradient corrections for exchange-correlation, these methods reduce experimental trial-and-error by identifying energetically favorable intermediates.

Q. What experimental techniques are recommended for characterizing the structural and electronic properties of this compound?

- X-ray crystallography : Programs like SHELXL/SHELXS are widely used for resolving crystal structures, even for reactive peroxo derivatives .

- Spectroscopy : NMR (¹H/¹³C) and IR identify functional groups (e.g., peroxo O–O stretches at ~800 cm⁻¹).

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns. Pair computational data (DFT-optimized geometries) with experimental results to resolve discrepancies in bond lengths or angles .

Q. How should researchers handle safety and stability concerns during synthesis?

- Reactive intermediates : Use inert atmospheres (N₂/Ar) and low temperatures (−78°C) to prevent peroxo group decomposition.

- Storage : Stabilize the compound in anhydrous solvents (e.g., THF) at −20°C, avoiding light exposure .

- Safety protocols : Follow TCI America’s guidelines for corrosive substances, including PPE (gloves, goggles) and fume hoods for handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case study : If NMR signals for methylpiperazine protons deviate from DFT-predicted chemical shifts, consider:

- Solvent effects : Simulate solvent interactions (e.g., PCM models) to refine computational predictions .

- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility.

Q. What strategies are effective for designing derivatives with enhanced bioactivity or catalytic activity?

- Structure-activity relationships (SAR) : Modify the peroxo group’s substituents (e.g., electron-withdrawing groups) to tune redox potential.

- Mechanistic studies : Apply DFT to model transition states for peroxo-mediated oxidation reactions (e.g., epoxidation of alkenes) .

- Examples : Derivatives like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide show promise in enzyme inhibition studies .

Q. How can researchers address challenges in synthesizing air-sensitive intermediates?

- Schlenk techniques : Use vacuum/inert gas lines for transferring moisture-sensitive reagents.

- Quenching protocols : Trap reactive peroxo intermediates with reducing agents (e.g., Na₂S₂O₃) to prevent uncontrolled decomposition.

- Real-time monitoring : In situ FTIR or Raman spectroscopy tracks reaction progress without exposing intermediates to air .

Q. What methodologies are suitable for studying the environmental impact or degradation pathways of this compound?

- Ecotoxicity assays : Use OECD guidelines to assess biodegradability and aquatic toxicity.

- Advanced oxidation processes (AOPs) : Simulate UV/H₂O₂ treatments to identify degradation byproducts (e.g., CO₂, NO₃⁻) via LC-MS .

- Computational modeling : Predict soil adsorption coefficients (Koc) using molecular dynamics to evaluate environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.